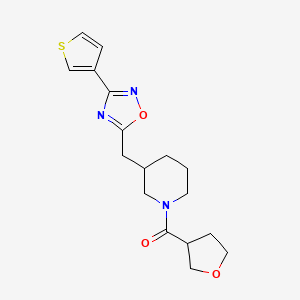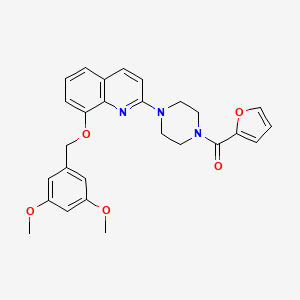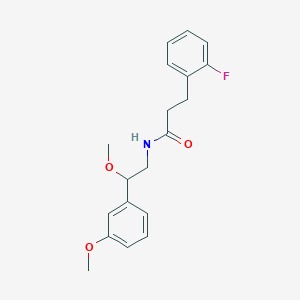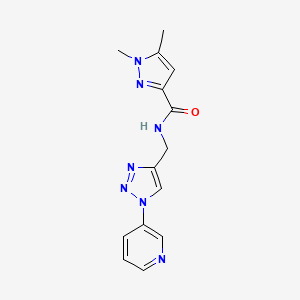
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CEP-26401 and belongs to the class of pyridine carboxamides.
作用机制
The mechanism of action of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide involves the modulation of various ion channels and receptors involved in pain signaling pathways. This compound acts as an antagonist of the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. By blocking these receptors, CEP-26401 can reduce the activity of pain signaling pathways, resulting in the reduction of pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce significant biochemical and physiological effects. This compound has been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, CEP-26401 has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the significant advantages of using 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. This compound can selectively block these receptors without affecting other ion channels and receptors, making it a valuable tool for studying pain signaling pathways. However, one of the limitations of using CEP-26401 in lab experiments is its limited solubility in water, which can make it challenging to administer.
未来方向
There are several future directions for the research on 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide. One of the significant directions is the development of more potent and selective compounds that can target the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other conditions, such as cancer and inflammation. Furthermore, the development of more efficient synthesis methods for CEP-26401 can also facilitate its use in future research studies.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research studies, particularly in the treatment of neuropathic pain. This compound acts as an antagonist of the α7 nicotinic acetylcholine receptor and the TRPA1 ion channel, resulting in the reduction of pain. Further research is needed to investigate the potential therapeutic applications of this compound in other conditions and the development of more potent and selective compounds.
合成方法
The synthesis of 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide is a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 2-chloropyridine with tert-butyl acetate and sodium hydride to form 2-chloro-4-tert-butoxypyridine. This intermediate is then reacted with isobutylamine and propan-2-ol to form this compound.
科学研究应用
2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)pyridine-4-carboxamide has shown potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of neuropathic pain. Studies have shown that CEP-26401 can modulate the activity of ion channels and receptors involved in pain signaling pathways, resulting in the reduction of pain. Additionally, this compound has also demonstrated potential in the treatment of anxiety and depression.
属性
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)8-16(10(3)4)13(17)11-5-6-15-12(14)7-11/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKYLHJCVUSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)C)C(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea](/img/structure/B3001635.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)




![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)
![N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001649.png)
![Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3001651.png)
![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)
![[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride](/img/structure/B3001655.png)

